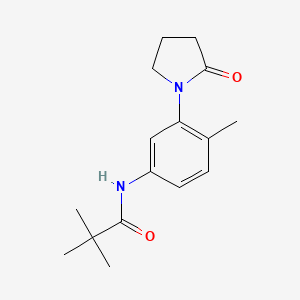

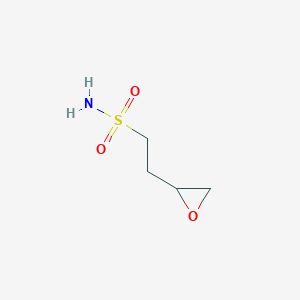

![molecular formula C13H13ClN2O4S B2944522 2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide CAS No. 743444-56-6](/img/structure/B2944522.png)

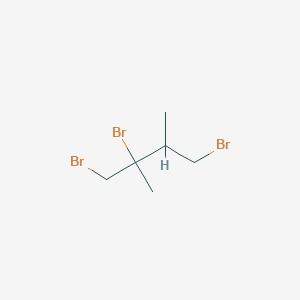

2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide” is a chemical substance with the molecular formula C13H13ClN2O4S . It has a molecular weight of 328.771 Da and is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (328.771 Da) and molecular formula (C13H13ClN2O4S) . Other properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique

Novel Synthetic Methods

Generation of Sulfene Derivatives

Research by Prajapati et al. (1993) introduced an efficient method for generating sulfene derivatives, which are crucial intermediates in the synthesis of various heterocyclic compounds, including benzothiadiazine dioxides. This method provides a pathway for the synthesis of compounds with potential applications in medicinal chemistry and organic synthesis Prajapati, D., Singh, S., Mahajan, A. R., & Sandhu, J. S. (1993). Synthesis.

Pharmacological Interest

Benzothiadiazine Dioxides

Gyűjtő et al. (2020) explored transformations of 2H-1,2,3-benzothiadiazine 1,1-dioxides, demonstrating methods for introducing functional groups onto the aromatic ring. This work highlights the compound's utility as a building block in organic and medicinal chemistry, providing a foundation for developing new drugs with enhanced pharmacological properties Gyűjtő, I., Porcs-Makkay, M., Várda, E. F., Pusztai, G., Tóth, G., Simig, G., & Volk, B. (2020). Synthetic Communications.

Crystal Engineering

Supramolecular Assemblies

Arora and Pedireddi (2003) conducted a study on crystal engineering involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules. Their work offers insights into designing supramolecular assemblies, which are crucial for developing materials with specific chemical and physical properties. This research opens avenues for utilizing benzothiadiazine derivatives in materials science Arora, K., & Pedireddi, V. (2003). The Journal of Organic Chemistry.

Enantioselective Synthesis

Asymmetric Synthesis

Hirata et al. (2022) reported on the enantioselective synthesis of benzothiadiazine-1-oxides via C-H activation, employing a combination of cobalt(III) catalyst and chiral carboxylic acid. This method is significant for the synthesis of sulfoximine derivatives, which have applications in medicinal chemistry, highlighting the versatility of benzothiadiazine derivatives in asymmetric synthesis Hirata, Y., Sekine, D., Kato, Y., Lin, L., Kojima, M., Yoshino, T., & Matsunaga, S. (2022). Angewandte Chemie.

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S/c14-9-7-10-11(6-8(9)13(17)18)21(19,20)15-12-4-2-1-3-5-16(10)12/h6-7H,1-5H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAFRKLYSXEOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NS(=O)(=O)C3=C(N2CC1)C=C(C(=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)

![Spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane]](/img/structure/B2944441.png)

![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)

![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)